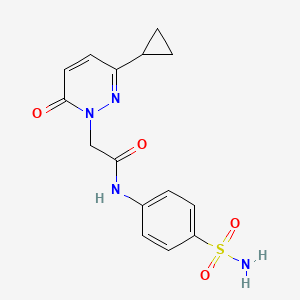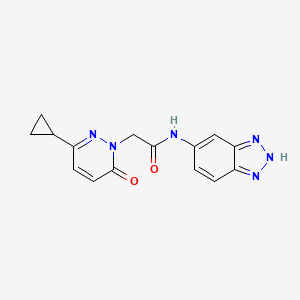
2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(4-sulfamoylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(4-sulfamoylphenyl)acetamide, otherwise known as CPOP, is an organic compound that has been developed through synthetic chemistry. It is an amide of the cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl group and the 4-sulfamoylphenylacetamide group. This compound has been studied extensively in recent years due to its potential as a therapeutic agent.
科学的研究の応用
CPOP has been studied extensively in recent years due to its potential as a therapeutic agent. It has been investigated for its potential to treat a variety of diseases, including cancer, diabetes, and Alzheimer's disease. Additionally, CPOP has been studied for its ability to inhibit the growth of certain bacteria and fungi. Furthermore, CPOP has been explored as a potential anti-inflammatory agent and as an antiviral agent.
作用機序
The exact mechanism of action of CPOP is still not fully understood. However, it is believed that the compound works by binding to certain proteins in the body, which then triggers a cascade of biochemical reactions. These reactions result in the inhibition of certain enzymes, which in turn leads to the inhibition of the growth of certain bacteria and fungi. Additionally, CPOP has been shown to inhibit the production of certain pro-inflammatory cytokines.
Biochemical and Physiological Effects
CPOP has been shown to have several biochemical and physiological effects. For example, it has been shown to inhibit the growth of certain bacteria and fungi, as well as to inhibit the production of certain pro-inflammatory cytokines. Additionally, CPOP has been shown to have anti-oxidant and anti-cancer effects. Furthermore, CPOP has been shown to have anti-diabetic effects and to be neuroprotective.
実験室実験の利点と制限
CPOP has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize, as it can be synthesized through a series of chemical reactions. Additionally, CPOP has a relatively low toxicity, making it safe to use in laboratory experiments. However, CPOP is not very soluble in water, making it difficult to use in aqueous solutions. Furthermore, CPOP is not very stable, so it must be stored in a cool, dry place.
将来の方向性
The potential applications of CPOP are still being explored. One potential future direction is to investigate its potential as an anti-inflammatory agent. Additionally, CPOP could be studied for its potential to treat neurological disorders, such as Alzheimer's disease. Furthermore, CPOP could be studied for its potential to treat cancer and for its ability to inhibit the growth of certain bacteria and fungi. Finally, CPOP could be studied for its potential to treat diabetes and for its ability to act as an antioxidant.
合成法
CPOP can be synthesized through a series of chemical reactions. The most common method involves the reaction of cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl with 4-sulfamoylphenylacetamide in aqueous solution. This reaction is catalysed by an acid, such as hydrochloric acid, and produces the desired product in high yields. Other methods of synthesis have also been developed, such as the use of anhydrous solvents and the use of a base, such as sodium hydroxide.
特性
IUPAC Name |
2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-(4-sulfamoylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O4S/c16-24(22,23)12-5-3-11(4-6-12)17-14(20)9-19-15(21)8-7-13(18-19)10-1-2-10/h3-8,10H,1-2,9H2,(H,17,20)(H2,16,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCTKETHWMWVWNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-2-fluorobenzamide](/img/structure/B6427812.png)
![5-(thiophene-3-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B6427823.png)
![1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-3,3-dimethylbutan-1-one](/img/structure/B6427831.png)
![2-(3,4-diethoxyphenyl)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B6427842.png)
![2-(2-fluorophenoxy)-N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}propanamide](/img/structure/B6427848.png)
![N-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B6427856.png)
![3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}urea](/img/structure/B6427861.png)
![3-(4-fluorophenyl)-1-methyl-N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}-1H-pyrazole-5-carboxamide](/img/structure/B6427865.png)
![1-[(4-chlorophenyl)methyl]-3-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}urea](/img/structure/B6427871.png)
![1-(2,6-difluorophenyl)-3-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}urea](/img/structure/B6427872.png)
![6-cyclopropyl-2-[2-(4-methanesulfonylpiperazin-1-yl)-2-oxoethyl]-2,3-dihydropyridazin-3-one](/img/structure/B6427886.png)

![N-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)acetamide](/img/structure/B6427895.png)
![N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)-2-(6-oxo-4-propyl-1,6-dihydropyrimidin-1-yl)acetamide](/img/structure/B6427900.png)